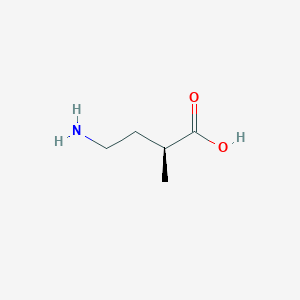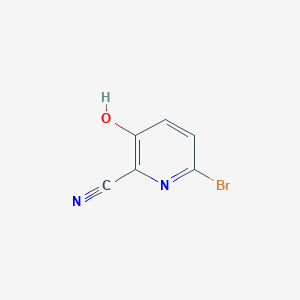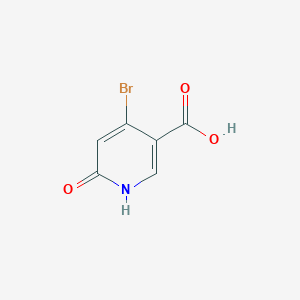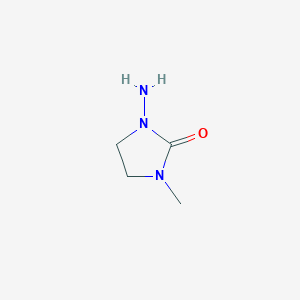
Butanoic acid, 4-amino-2-methyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Butanoic acid, 4-amino-2-methyl-, (2S)-” is also known as Glufosinate-P. It is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid that has S configuration at position 2 . It is a glutamine synthetase inhibitor and is used as a herbicide to control annual weeds and grasses .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Butanoic acid, 4-amino-2-methyl-, (2S)-” include a molecular formula of C5H12NO4P, a density of 1.378±0.06 g/cm3 (Predicted), a melting point of 209-210 °C, and a boiling point of 519.1±45.0 °C (Predicted) .Mechanism of Action
properties
CAS RN |
732304-03-9 |
|---|---|
Product Name |
Butanoic acid, 4-amino-2-methyl-, (2S)- |
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2S)-4-amino-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
AEBRINKRALSWNY-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCN)C(=O)O |
SMILES |
CC(CCN)C(=O)O |
Canonical SMILES |
CC(CCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B3193524.png)







![Benzene, 1,5-dibromo-2,4-bis[(2-bromophenyl)ethynyl]-](/img/structure/B3193589.png)



